molecular formula C26H41N3O5 B13722219 (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide

(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide

Cat. No.: B13722219
M. Wt: 475.6 g/mol
InChI Key: LYIPCWQYOCWNLZ-UHFFFAOYSA-N
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Description

(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (t-Boc) protecting group, a hydroxy-butenyl side chain, and a peptide linkage involving valine and leucine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide typically involves multiple steps, starting from the protection of amino acids and the formation of peptide bonds. The t-Boc group is commonly used to protect the amino group of valine, while the hydroxy-butenyl side chain is introduced through a specific alkylation reaction. The final step involves the coupling of the protected valine and leucine residues with aniline under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The use of solid-phase peptide synthesis (SPPS) is also common in large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected peptides, oxidized derivatives, and reduced fragments, depending on the specific reaction conditions .

Scientific Research Applications

(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide has several scientific research applications:

Mechanism of Action

The mechanism of action of (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-butenyl side chain and peptide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Amide
  • (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Ester
  • (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Thioester

Uniqueness

(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H41N3O5

Molecular Weight

475.6 g/mol

IUPAC Name

tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-N-(2-hydroxybut-3-enyl)carbamate

InChI

InChI=1S/C26H41N3O5/c1-9-20(30)16-29(25(33)34-26(6,7)8)22(18(4)5)24(32)28-21(15-17(2)3)23(31)27-19-13-11-10-12-14-19/h9-14,17-18,20-22,30H,1,15-16H2,2-8H3,(H,27,31)(H,28,32)

InChI Key

LYIPCWQYOCWNLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N(CC(C=C)O)C(=O)OC(C)(C)C

Origin of Product

United States

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